Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with 4-methyl-1,3-thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Scientific Research Applications
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate
- 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide
Uniqueness
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-7-6-15-8(10-7)9(12)14-11-2-4-13-5-3-11/h6H,2-5H2,1H3 |
InChI Key |
DGRNOPKVGZMXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)ON2CCOCC2 |
Origin of Product |
United States |
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